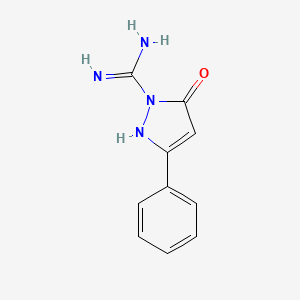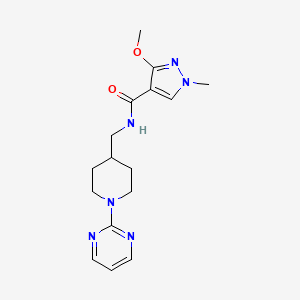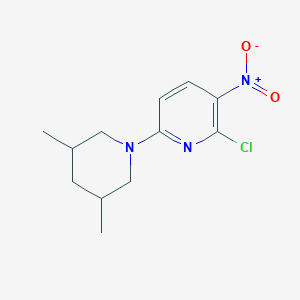
benzyl N-(3-hydroxy-3-methylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3-hydroxy-3-methylbutyl)carbamate is a chemical compound with the CAS Number: 1338492-99-1 . It has a molecular weight of 237.3 and its IUPAC name is benzyl (3-hydroxy-3-methylbutyl)carbamate .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of this compound is C13H19NO3 . The InChI code for this compound is 1S/C13H19NO3/c1-13(2,16)8-9-14-12(15)17-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not found, carbamates in general can undergo various reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . This provides an economical and efficient route to many compounds of interest .Physical And Chemical Properties Analysis
The compound is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Polymeric and Solid Lipid Nanoparticles in Agriculture
Carbendazim and tebuconazole, structurally related to carbamates, are used in agriculture for fungal disease control. Research has explored the encapsulation of these fungicides in solid lipid nanoparticles and polymeric nanocapsules to enhance their delivery and reduce environmental toxicity. This approach demonstrates the potential of carbamate derivatives in developing advanced agricultural treatments with improved efficacy and safety profiles (Campos et al., 2015).
Anticholinesterase Activity for Medical Applications
Novel carbamates derived from furobenzofuran and methanobenzodioxepine have shown potent anticholinesterase activity, indicating their potential in treating diseases like Alzheimer's. This research highlights the significance of carbamate structures in synthesizing inhibitors for acetyl- or butyrylcholinesterase, with certain compounds exhibiting remarkable selectivity and potency (Luo et al., 2005).
Chemical Synthesis and Bioconversion
Carbamate ester prodrugs of dopaminergic compounds have been synthesized to protect parent phenols against first-pass metabolism, illustrating the role of carbamates in drug development. This research demonstrates the potential of carbamates in enhancing the stability and bioavailability of therapeutic agents, offering new avenues for drug design and delivery (Hansen et al., 1991).
Antitubercular Agents
(3-Benzyl-5-hydroxyphenyl)carbamates have been identified as potent antitubercular agents with significant in vitro and in vivo efficacy against various M. tuberculosis strains. This discovery underscores the therapeutic potential of carbamate derivatives in addressing infectious diseases and highlights the ongoing need for novel antimicrobial agents (Cheng et al., 2019).
Eigenschaften
IUPAC Name |
benzyl N-(3-hydroxy-3-methylbutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,16)8-9-14-12(15)17-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZJMYRJXFMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)OCC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Adamantan-1-yl)phenoxy]-3-(cyclopentylamino)propan-2-ol hydrochloride](/img/structure/B2861891.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)



![3-(4-chlorophenyl)-9-(3-hydroxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2861898.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2861902.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2861905.png)

![N-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2861908.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2861910.png)
